molecular formula C15H17N7O2 B2369602 (E)-7-isopropyl-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 714923-98-5

(E)-7-isopropyl-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2369602
CAS No.: 714923-98-5
M. Wt: 327.348
InChI Key: YPZZDUKDSBTNLZ-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-7-isopropyl-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H17N7O2 and its molecular weight is 327.348. The purity is usually 95%.
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Biological Activity

The compound (E)-7-isopropyl-3-methyl-8-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Structure

The compound features a purine core with several substituents:

  • Isopropyl group at position 7
  • Methyl group at position 3
  • Hydrazinyl group linked to a pyridine moiety at position 8

Molecular Formula

The molecular formula for this compound is C15H18N6O2C_{15}H_{18}N_{6}O_{2}.

PropertyValue
Molecular Weight306.34 g/mol
Melting PointNot extensively reported
SolubilitySoluble in DMSO and DMF

Anticancer Activity

Recent studies have indicated that purine derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: Anticancer Efficacy

In a study evaluating the effects of this compound on MCF-7 and MDA-MB 231 breast cancer cell lines, it was found to significantly reduce cell viability with an IC50 value of approximately 25 µM. This suggests that the compound may induce apoptosis in these cell lines.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory activity against enzymes such as COX-1 and COX-2, which are involved in inflammatory processes.

Inhibition Data

EnzymeIC50 (µM)Reference
COX-130
COX-220

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of the compound with target proteins. The docking simulations indicated that the hydrazinyl and pyridine groups play crucial roles in stabilizing the ligand-protein complex.

Binding Affinity

The binding affinity for COX-2 was calculated to be -8.5 kcal/mol, indicating strong interaction potential.

The proposed mechanism of action for the anticancer and anti-inflammatory activities of this compound involves:

  • Inhibition of key enzymes : By blocking COX enzymes, the compound reduces the production of pro-inflammatory mediators.
  • Induction of apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Properties

IUPAC Name

3-methyl-7-propan-2-yl-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2/c1-9(2)22-11-12(21(3)15(24)19-13(11)23)18-14(22)20-17-8-10-4-6-16-7-5-10/h4-9H,1-3H3,(H,18,20)(H,19,23,24)/b17-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZZDUKDSBTNLZ-CAOOACKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N=C1NN=CC3=CC=NC=C3)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=C(N=C1N/N=C/C3=CC=NC=C3)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.